molecular formula C8H10N2O4S B10908692 methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

Cat. No.: B10908692
M. Wt: 230.24 g/mol
InChI Key: GKPSAEIPBHCSEB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, metabolism, or gene expression . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:

This compound stands out due to its unique cyclopropyl group, which may confer distinct chemical and biological properties compared to other thiadiazine derivatives .

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

methyl 3-cyclopropyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylate

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)7-4-6(5-2-3-5)9-15(12,13)10-7/h4-5,9H,2-3H2,1H3

InChI Key

GKPSAEIPBHCSEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NS(=O)(=O)NC(=C1)C2CC2

Origin of Product

United States

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